molecular formula C20H21N3O3 B352907 2-HYDROXY-N'-[(3Z)-2-OXO-1-PENTYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE

2-HYDROXY-N'-[(3Z)-2-OXO-1-PENTYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE

Cat. No.: B352907
M. Wt: 351.4g/mol
InChI Key: SLBCYNNRPGERDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N’-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with an appropriate indole derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-hydroxy-N’-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N’-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is unique due to its specific structure, which combines the indole moiety with a benzohydrazide group.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4g/mol

IUPAC Name

2-hydroxy-N-(2-hydroxy-1-pentylindol-3-yl)iminobenzamide

InChI

InChI=1S/C20H21N3O3/c1-2-3-8-13-23-16-11-6-4-9-14(16)18(20(23)26)21-22-19(25)15-10-5-7-12-17(15)24/h4-7,9-12,24,26H,2-3,8,13H2,1H3

InChI Key

SLBCYNNRPGERDQ-UHFFFAOYSA-N

SMILES

CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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